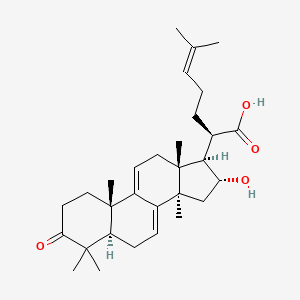
16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid: is a lanostanoid compound found in the Sri Lankan basidiomycete Ganoderma applanatum . Lanostanoids are a class of triterpenoids, which are naturally occurring organic compounds with various biological activities.
Métodos De Preparación
Industrial Production Methods: Extraction from these natural sources remains the primary method of obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is studied for its unique structure and reactivity, contributing to the understanding of triterpenoid chemistry .
Biology: : In biological research, this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where triterpenoids have shown efficacy .
Industry: : Industrial applications are less common, but the compound’s unique properties may find use in the development of new materials or pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid involves its interaction with various molecular targets and pathways. As a lanostanoid, it may modulate signaling pathways related to inflammation and cell proliferation. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other lanostanoids and triterpenoids, such as:
- 3β,16α-3-Acetoxy-16-hydroxylanosta-8,24-dien-21-oic acid
- (3β)-3-Hydroxylanosta-7,9(11),24-trien-21-oic acid
Uniqueness: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is unique due to its specific hydroxylation pattern and the presence of a carboxylic acid group at the 21st position. These structural features contribute to its distinct biological activities and reactivity compared to other similar compounds .
Actividad Biológica
16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is a specific lanostanoid compound primarily extracted from the basidiomycete fungus Ganoderma applanatum. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Molecular Structure
- Molecular Formula : C30H44O4
- Molecular Weight : 468.67 g/mol
- CAS Number : 862109-64-6
- LogP : 5.5 (indicating lipophilicity)
Structural Characteristics
The compound features a unique hydroxylation pattern and a carboxylic acid group at the 21st position, which are essential for its biological activities. These structural attributes differentiate it from other similar triterpenoids.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It modulates various signaling pathways associated with inflammation, potentially influencing cytokine production and immune response.
Case Study : A study conducted on murine models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Research Findings
-
Cell Lines Tested :
- HT29 (colorectal cancer)
- SW1783 (brain cancer)
- Concentration Range : The compound was tested at concentrations of 20 µg/mL to 500 µg/mL without significant cytotoxicity observed at higher doses .
-
Mechanism of Action :
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell cycle progression at the G1 phase.
Comparison with Other Triterpenoids
| Compound Name | Source | Biological Activity | IC50 Value |
|---|---|---|---|
| Ganoderic Acid A | Ganoderma lucidum | Aldose reductase inhibition | 22.8 μM |
| This compound | Ganoderma applanatum | Anti-inflammatory, anticancer | N/A |
The unique hydroxylation and carboxylic acid groups enhance the biological efficacy of this compound compared to other triterpenoids .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several molecular targets:
- Inflammatory Pathways : Modulation of NF-kB and MAPK signaling pathways.
- Cell Proliferation : Alteration of growth factor signaling leading to inhibited tumor growth.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways involving mitochondrial dysfunction.
Propiedades
Fórmula molecular |
C30H44O4 |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1 |
Clave InChI |
LVYOXPQJURJWPC-MVQHSHHOSA-N |
SMILES isomérico |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
SMILES canónico |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















